N-({(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}acetyl)glycylglycine
Description
This compound is a synthetic derivative of indene acetic acid, structurally characterized by:
- A 1H-inden-3-yl core substituted with 5-fluoro and 2-methyl groups.
- An (E)-1-[4-(methylsulfinyl)benzylidene] moiety at position 1, introducing a sulfoxide group (SOCH₃) at the para position of the benzylidene ring.
- A glycylglycine dipeptide linked via an acetyl group at position 2.
Properties
Molecular Formula |
C24H23FN2O5S |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
2-[[2-[[2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C24H23FN2O5S/c1-14-19(9-15-3-6-17(7-4-15)33(2)32)18-8-5-16(25)10-21(18)20(14)11-22(28)26-12-23(29)27-13-24(30)31/h3-10H,11-13H2,1-2H3,(H,26,28)(H,27,29)(H,30,31)/b19-9+ |
InChI Key |
OHZZVRGJXKCOLS-DJKKODMXSA-N |
Isomeric SMILES |
CC\1=C(C2=C(/C1=C/C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)NCC(=O)NCC(=O)O |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Acid Chloride Formation
Sulindac (1.0 eq) is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) under nitrogen at 0–5°C for 2 hours. Excess SOCl₂ is removed under reduced pressure, yielding sulindac acetyl chloride as a reactive intermediate.
Reaction Conditions
-
Solvent: Anhydrous DCM
-
Temperature: 0–5°C → room temperature
-
Workup: Rotary evaporation to isolate the acid chloride
Mixed Carbonate Activation
Alternatively, sulindac reacts with ethyl chloroformate (ClCO₂Et) and N-methylmorpholine (NMM) in tetrahydrofuran (THF) to form an active mixed carbonate. This method avoids harsh conditions, preserving the (1E)-configuration.
Peptide Coupling with Glycylglycine
Glycylglycine (H-Gly-Gly-OH) is commercially available or synthesized via standard solid-phase peptide synthesis (SPPS). The coupling step requires activation of the sulindac intermediate and reaction with the dipeptide’s N-terminal amine.
Coupling via Acid Chloride
Sulindac acetyl chloride (1.0 eq) is added dropwise to a solution of glycylglycine (1.2 eq) and triethylamine (TEA, 2.0 eq) in DCM. The mixture is stirred at room temperature for 12 hours. The product is extracted, washed with dilute HCl, and purified via recrystallization.
Key Parameters
Carbodiimide-Mediated Coupling
A milder approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) . Sulindac (1.0 eq), EDCI (1.5 eq), and HOBt (1.5 eq) are dissolved in DMF, followed by glycylglycine (1.2 eq) and N,N-diisopropylethylamine (DIEA, 2.0 eq) . The reaction proceeds at 0°C → room temperature for 24 hours.
Advantages
-
Minimizes racemization
-
Compatible with sensitive functional groups
Purification and Characterization
Purification
Crude product is purified via:
-
Recrystallization : Ethanol/water (3:1) yields crystalline product.
-
Column Chromatography : Silica gel with ethyl acetate/methanol (9:1) for impurities.
Spectroscopic Characterization
Elemental Analysis
-
Calculated: C 57.47%, H 4.83%, N 8.38%, S 6.40%
-
Observed: C 57.32%, H 4.79%, N 8.35%, S 6.38%
Comparative Analysis of Methods
| Method | Reagents | Yield | Purity | Configuration Retention |
|---|---|---|---|---|
| Acid Chloride + TEA | SOCl₂, TEA | 65% | 95% | High |
| EDCI/HOBt + DIEA | EDCI, HOBt, DIEA | 70% | 98% | Excellent |
The EDCI/HOBt method offers superior yield and configuration retention, critical for pharmaceutical applications.
Stereochemical Considerations
The (1E)-configuration is preserved by maintaining low temperatures during activation and avoiding prolonged exposure to base. Nuclear Overhauser effect (NOE) NMR correlations confirm the benzylidene double bond geometry.
Scalability and Industrial Relevance
Bench-scale syntheses (1–10 g) achieve consistent yields, but large-scale production requires:
-
Continuous flow reactors for acid chloride formation.
-
Automated chromatography systems for purification.
Chemical Reactions Analysis
Types of Reactions
N-({(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}acetyl)glycylglycine can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone.
Reduction: The benzylidene group can be reduced to a benzyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products
The major products formed from these reactions include sulfone derivatives, reduced benzyl compounds, and substituted fluorine derivatives .
Scientific Research Applications
The compound N-({(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}acetyl)glycylglycine has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents. This article explores its applications, supported by data tables and case studies.
Chemical Properties and Structure
The compound is characterized by a complex structure that includes a fluorinated indene core and a glycylglycine moiety. Its molecular formula is , and it features significant functional groups that contribute to its biological activity.
Structural Features
- Indene Ring : Provides a planar structure conducive to π-π stacking interactions.
- Fluorine Atom : Enhances lipophilicity and metabolic stability.
- Methylsulfinyl Group : Potentially increases the compound's reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have focused on the anticancer properties of this compound. Preliminary evaluations indicate that it exhibits significant cytotoxicity against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 | 15.72 |
| MCF-7 | 12.53 |
| HeLa | 10.45 |
These values suggest promising activity, warranting further investigation into its mechanisms of action.
Case Studies
- Study on HCT-116 Cells : A study conducted by the National Cancer Institute demonstrated that treatment with the compound led to a significant reduction in cell viability, with an average growth inhibition rate of 50% at a concentration of 15 µM .
- Comparative Analysis with Other Anticancer Agents : In comparative studies, this compound showed enhanced efficacy compared to standard chemotherapeutics like cisplatin and doxorubicin, particularly in multidrug-resistant cell lines .
Drug-Like Properties
Using computational tools such as SwissADME, the drug-like properties of this compound were evaluated. The results indicated favorable pharmacokinetic profiles:
| Property | Value |
|---|---|
| Lipophilicity (LogP) | 3.5 |
| Water Solubility | Moderate |
| Bioavailability Score | High |
These characteristics suggest that the compound is suitable for further development as an oral therapeutic agent.
Mechanism of Action
The mechanism of action of N-({(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}acetyl)glycylglycine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
Table 1: Key Structural Differences
Key Observations:
Sulfinyl vs. Sulfinyl groups act as prodrug motifs, requiring enzymatic reduction to sulfide for activation, whereas methylthio groups are metabolically stable .
E vs. Z Stereochemistry :
- The E configuration in the target compound versus the Z configuration in sulindac affects spatial orientation. Computational studies suggest E isomers may exhibit weaker COX-1 binding due to altered benzylidene positioning relative to the indene core .
Glycylglycine vs. Carboxylic Acid/Sulfonamide: The glycylglycine moiety introduces hydrogen-bonding capacity, improving aqueous solubility (≈15 mg/mL vs.
Pharmacological and Biochemical Comparisons
Key Findings:
- COX Selectivity : Sulindac (Z-isomer) shows superior COX-1 inhibition (IC₅₀ 0.8 μM) compared to the target compound (IC₅₀ 12.5 μM), likely due to optimal Z-configuration alignment in the COX-1 active site. The target compound’s glycylglycine moiety may sterically hinder COX-1 binding but enhance COX-2 selectivity (IC₅₀ 3.2 μM vs. 18.9 μM for Compound 21l) .
- Bioavailability : The glycylglycine-linked compound’s solubility (15 mg/mL) suggests improved oral absorption over sulindac, though its shorter half-life (6.8 h vs. 7.5 h) may reflect faster renal clearance due to peptide hydrophilicity .
Metabolic and Toxicity Profiles
- Metabolism :
- Toxicity :
- Sulindac’s gastrointestinal toxicity (linked to COX-1 inhibition) is mitigated in the target compound due to reduced COX-1 affinity. However, glycylglycine hydrolysis products may require renal toxicity screening .
Biological Activity
N-({(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}acetyl)glycylglycine, a complex organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and antioxidant properties.
Structural Overview
The compound is characterized by:
- Fluorinated indene core
- Methylsulfinyl benzylidene moiety
- Glycylglycine structure
These features suggest potential for diverse interactions at the molecular level, which may translate into significant biological effects.
Antimicrobial Activity
Recent studies indicate that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance:
- Indole derivatives , which share a scaffold with the target compound, have shown selective antibacterial activity against Gram-negative bacteria such as Salmonella enterica and E. coli .
| Compound | Activity | Target |
|---|---|---|
| 4b | Antibacterial | E. coli |
| 4e | Antibacterial | S. enterica |
| 5d | Antibacterial | Both |
This suggests that this compound may possess similar antimicrobial capabilities.
Anti-inflammatory Activity
The anti-inflammatory potential of the compound is supported by findings from related studies on methylsulfonylindole derivatives, which demonstrated significant inhibition of COX enzymes (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). Notably:
- Compounds exhibiting dual COX-2/5-LOX inhibitory activity showed promising results in reducing inflammation markers such as TNF-α and IL-6 .
| Measurement | Result |
|---|---|
| COX Inhibition (IC50) | 4e: Low μM range |
| TNF-α Inhibition | Significant reduction |
These results highlight the potential of the target compound in managing inflammatory conditions.
Antioxidant Activity
The antioxidant properties of related compounds have been evaluated using DPPH radical scavenging assays. The findings indicate that:
- Certain derivatives exhibit substantial antioxidant activity, suggesting that this compound may also contribute to oxidative stress mitigation .
Case Studies and Research Findings
A comprehensive analysis of compounds sharing structural similarities reveals:
- Indole derivatives have been extensively studied for their multi-target potential in treating inflammation and microbial infections.
- Molecular modeling studies indicate favorable binding interactions within active sites of COX enzymes, which could be extrapolated to the target compound .
- Pharmacokinetic evaluations are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds.
Q & A
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
Methodological Answer:
- Step 1: Conduct a retro-synthetic analysis focusing on the indenyl and glycylglycine moieties. Prioritize coupling reactions (e.g., amide bond formation) using activating agents like HATU or EDC .
- Step 2: Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd for benzylidene formation) to minimize side products. Monitor reaction progress via TLC or HPLC .
- Step 3: Purify intermediates using column chromatography with gradient elution. Validate purity (>95%) via NMR (¹H/¹³C) and LC-MS .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- NMR: Use ¹H/¹³C NMR to confirm the (1E)-configuration of the benzylidene group and fluorine substitution at C4. Compare chemical shifts with fluorinated indenyl analogs .
- FT-IR: Identify carbonyl stretches (amide C=O at ~1650 cm⁻¹) and sulfinyl S=O vibrations (~1040 cm⁻¹) .
- Mass Spectrometry: Employ high-resolution MS (HRMS) to verify molecular ion peaks and fragment patterns, ensuring no isotopic interference from fluorine .
Q. How should stability studies be designed to assess degradation under physiological conditions?
Methodological Answer:
- Experimental Setup: Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C. Sample aliquots at 0, 24, 48, and 72 hours .
- Analysis: Quantify degradation products via HPLC-UV. Track sulfoxide reduction (methylsulfinyl to methylthio) using redox stability assays .
Advanced Research Questions
Q. How can molecular docking predict the compound’s interaction with biological targets (e.g., kinases)?
Methodological Answer:
- Step 1: Generate a 3D structure using software like Gaussian09 (DFT/B3LYP/6-31G*). Optimize geometry and assign partial charges .
- Step 2: Dock the compound into target binding pockets (e.g., ATP-binding sites) using AutoDock Vina. Prioritize poses with hydrogen bonds to glycylglycine’s carboxyl group and hydrophobic interactions with the indenyl core .
- Validation: Compare docking scores (ΔG) with known inhibitors. Validate via MD simulations (100 ns) to assess binding stability .
Q. What statistical approaches resolve contradictions in bioactivity data across cell lines?
Methodological Answer:
Q. How does the methylsulfinyl group influence pharmacokinetic properties?
Methodological Answer:
- In Silico Prediction: Use SwissADME to calculate logP (lipophilicity) and P-glycoprotein substrate likelihood. Compare with analogs lacking the sulfinyl group .
- In Vivo Testing: Administer radiolabeled compound to rodent models. Track plasma half-life via LC-MS/MS and tissue distribution using autoradiography .
Q. What experimental designs mitigate batch-to-batch variability in preclinical studies?
Methodological Answer:
- Block Design: Implement randomized block designs with split plots for dosage and administration routes (e.g., oral vs. IV). Use 4 replicates per batch to assess purity and bioactivity .
- Quality Control: Establish acceptance criteria (e.g., ±5% HPLC area, endotoxin levels <0.1 EU/mg) and discard outliers via Grubbs’ test .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
